1-(4-Methoxy-2,6-dimethylphenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxy-2,6-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-5-10(13-4)6-8(2)11(7)9(3)12/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQOGGQUEVRUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 1 4 Methoxy 2,6 Dimethylphenyl Ethanone and Its Precursors
Established Synthetic Routes
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. sigmaaldrich.comscribd.com
The most direct route to 1-(4-methoxy-2,6-dimethylphenyl)ethanone is the Friedel-Crafts acylation of the precursor 1-methoxy-2,6-dimethylbenzene (also known as 2,6-dimethylanisole). In this electrophilic aromatic substitution reaction, the methoxy (B1213986) group is a strong activating and ortho-, para-directing group. The two methyl groups at the 2 and 6 positions sterically hinder the ortho positions, thus favoring the acylation at the para position (position 4).
Common acylating agents for this transformation are acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O). The reaction proceeds by the formation of an acylium ion (CH₃CO⁺), which then attacks the electron-rich aromatic ring of 1-methoxy-2,6-dimethylbenzene.
A variety of Lewis acids can catalyze the Friedel-Crafts acylation. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction.
| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Observations |
| Aluminum chloride (AlCl₃) | Acetyl chloride | Dichloromethane, Carbon disulfide | 0 to room temp. | A strong and common catalyst, often used in stoichiometric amounts due to complexation with the product ketone. tamu.edu |
| Iron(III) chloride (FeCl₃) | Acetyl chloride | Dichloromethane | Room temp. | A milder alternative to AlCl₃. |
| Zinc chloride (ZnCl₂) | Acetic anhydride | - | High temp. | Often used for acylation of phenols and activated systems. |
| Scandium(III) triflate (Sc(OTf)₃) | Acetic anhydride | Nitromethane (B149229) | 50 | A recyclable catalyst that can be effective in catalytic amounts. |
| Zeolites (e.g., H-BEA) | Acetic anhydride | - | 120 | Heterogeneous catalysts that can offer advantages in terms of work-up and catalyst recovery. |
This table is generated based on typical conditions for Friedel-Crafts acylation of related activated aromatic compounds.
Hoesch Reaction Pathways for Related Aromatic Ketones
The Hoesch reaction (or Houben-Hoesch reaction) is another method for synthesizing aryl ketones, particularly well-suited for electron-rich phenols and phenolic ethers. wikipedia.org This reaction utilizes a nitrile (such as acetonitrile (B52724), CH₃CN) and a Lewis acid catalyst, typically in the presence of hydrogen chloride (HCl).
For the synthesis of this compound, 1-methoxy-2,6-dimethylbenzene would be reacted with acetonitrile in the presence of a Lewis acid like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) and gaseous HCl. The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the desired ketone. This method can be advantageous for substrates that are sensitive to the conditions of a standard Friedel-Crafts acylation.
Alternative Synthetic Strategies and Comparative Analysis of Routes
An alternative, albeit more indirect, pathway to this compound involves the Fries rearrangement . wikipedia.orgsigmaaldrich.com This reaction converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. sigmaaldrich.com The proposed route would involve the following steps:
Acetylation of 2,6-dimethylphenol (B121312): 2,6-dimethylphenol is first converted to its acetate (B1210297) ester, 2,6-dimethylphenyl acetate.
Fries Rearrangement: The 2,6-dimethylphenyl acetate is then subjected to a Fries rearrangement. With heating, this typically favors the formation of the ortho-hydroxy ketone. However, by carefully controlling the reaction conditions (e.g., lower temperatures), the formation of the para-isomer, 1-(4-hydroxy-2,6-dimethylphenyl)ethanone, can be favored. wikipedia.org
Methylation: The resulting phenolic hydroxyl group is then methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, to yield the final product, this compound.
Comparative Analysis:
| Synthetic Route | Precursors | Reagents | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 1-Methoxy-2,6-dimethylbenzene | Acetyl chloride/anhydride, Lewis acid | Direct, one-step synthesis. | Requires stoichiometric amounts of Lewis acid, potential for side reactions. |
| Hoesch Reaction | 1-Methoxy-2,6-dimethylbenzene | Acetonitrile, Lewis acid, HCl | Good for activated systems, can avoid harsh acylating agents. | Requires handling of gaseous HCl, formation of a ketimine intermediate. |
| Fries Rearrangement | 2,6-Dimethylphenol | Acetic anhydride, Lewis acid, Methylating agent | Utilizes a different starting material, can offer regioselectivity control. | Multi-step process, control of ortho/para selectivity can be challenging. |
Advanced Synthetic Considerations
For sterically hindered substrates like 1-methoxy-2,6-dimethylbenzene, traditional Friedel-Crafts conditions might lead to lower yields or require more forcing conditions. Advanced synthetic methodologies could offer improvements. For instance, the use of more active or specialized catalyst systems could enhance the efficiency of the acylation. This includes the use of triflic acid (trifluoromethanesulfonic acid) or other superacids, which can promote acylation under milder conditions.
Furthermore, modern cross-coupling reactions could potentially be employed. For example, a suitably functionalized 1-bromo-4-methoxy-2,6-dimethylbenzene could undergo a coupling reaction with an acetyl equivalent. However, for a molecule of this complexity, the direct acylation methods are generally more atom-economical and straightforward.
The choice of solvent can also play a crucial role. While traditional solvents like dichloromethane and carbon disulfide are effective, the use of greener solvents or even solvent-free conditions with solid acid catalysts is a key area of modern synthetic development to reduce the environmental impact of such processes. orgsyn.org
Regioselectivity Control in Aromatic Substitution Reactions
The paramount challenge in the synthesis of this compound from its precursor, 3,5-dimethylanisole, is controlling the position of the incoming acetyl group on the aromatic ring. Friedel-Crafts acylation is a fundamental reaction for forming carbon-carbon bonds to aromatic rings and is widely used for synthesizing aryl ketones. nih.govalfa-chemistry.com However, the substitution pattern of the starting material, 3,5-dimethylanisole, presents a regiochemical challenge. The methoxy group is an ortho-, para-director, while the two methyl groups are also ortho-, para-directing. The interplay of these directing effects and steric hindrance dictates the final position of acylation.
In the case of 3,5-dimethylanisole, the methoxy group (-OCH3) strongly activates the aromatic ring for electrophilic substitution at the ortho (2 and 6) and para (4) positions. The two methyl groups (-CH3) also activate the ring and direct incoming electrophiles to their ortho and para positions. The cumulative effect of these substituents makes the 4-position the most electronically enriched and sterically accessible site for the electrophile. The ortho positions to the methoxy group (2 and 6) are sterically hindered by the adjacent methyl groups. This steric hindrance significantly disfavors the approach of the bulky acylating agent, leading to a high degree of regioselectivity for acylation at the para position.
Several factors can be manipulated to enhance this inherent regioselectivity:
Choice of Lewis Acid: The strength and bulkiness of the Lewis acid catalyst can influence the steric environment of the reaction. While aluminum chloride (AlCl₃) is a common and effective catalyst, other Lewis acids with varying steric profiles could potentially fine-tune the regiochemical outcome.
Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the reaction by favoring the thermodynamically more stable product and reducing the likelihood of side reactions or rearrangements.
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, which in turn can influence the regioselectivity.
A study on the regioselective acylation of unprotected indoles highlights the importance of catalyst and solvent systems in directing the position of acylation, achieving high yields of the desired 3-acylindole isomer. nih.gov While the substrate is different, the principles of controlling regioselectivity through optimized reaction conditions are broadly applicable.
Optimization Strategies for Yield and Purity
Optimizing the synthesis of this compound focuses on maximizing the conversion of the starting material into the desired product while minimizing the formation of byproducts. Key strategies include:
Stoichiometry of Reactants: Careful control of the molar ratios of 3,5-dimethylanisole, the acylating agent (e.g., acetyl chloride or acetic anhydride), and the Lewis acid catalyst is crucial. Using a slight excess of the acylating agent can drive the reaction to completion, but a large excess can lead to side reactions.
Reaction Time and Temperature: Monitoring the reaction progress over time allows for quenching the reaction at the optimal point to maximize yield and prevent product degradation or the formation of impurities. As mentioned, lower temperatures often favor higher selectivity and purity.
Catalyst Selection: The choice and amount of catalyst can significantly impact the reaction rate and selectivity. ed.ac.uk While traditional Lewis acids like AlCl₃ are effective, the use of more modern, environmentally friendly solid acid catalysts or encapsulated catalysts can offer advantages in terms of handling, recovery, and minimization of waste. acs.org
Work-up and Purification: Proper work-up procedures are essential to remove the catalyst and any unreacted starting materials. This typically involves quenching the reaction with an acidic solution, followed by extraction and washing. alfa-chemistry.com Final purification is often achieved through techniques like distillation or recrystallization to obtain the product in high purity.
Response surface methodology has been successfully applied to optimize Friedel-Crafts acylation reactions, allowing for the systematic study of the relationships between variables like catalyst amount, reaction time, and temperature to maximize the yield of the desired product. acs.org
Industrial-Scale Synthesis Perspectives
Translating the synthesis of this compound to an industrial scale introduces additional considerations beyond yield and purity, including cost, safety, and environmental impact.
Raw Material Sourcing and Cost: The availability and cost of the starting material, 3,5-dimethylanisole, and the acylating agent are primary economic drivers.
Process Safety: Friedel-Crafts reactions can be highly exothermic and may generate corrosive byproducts like hydrogen chloride gas. alfa-chemistry.com Industrial-scale synthesis requires robust reactor systems with efficient heat management and off-gas scrubbing capabilities to ensure safe operation.
Catalyst Recovery and Reuse: The use of stoichiometric amounts of Lewis acids like AlCl₃ generates significant amounts of acidic waste. The development of heterogeneous or recyclable catalysts is a key area of green chemistry research that can make the process more sustainable and cost-effective. acs.org
Solvent Selection and Recovery: The choice of solvent is critical. Ideally, a solvent should be inexpensive, have a low environmental impact, and be easily recoverable. The use of greener solvents or even solvent-free conditions is highly desirable.
Continuous vs. Batch Processing: For large-scale production, continuous flow reactors can offer advantages over traditional batch reactors in terms of better heat and mass transfer, improved safety, and more consistent product quality.
Derivatization Strategies for Structural Modifications and Analog Development
This compound serves as a versatile scaffold for the development of a wide range of analogs through various derivatization strategies. These modifications can be targeted at the ethanone moiety, the aromatic ring, or can introduce chirality for stereochemical studies.
Modification of the Ethanone Moiety (e.g., reduction to alcohol, oxime formation)
The carbonyl group of the ethanone moiety is a prime site for chemical modification, allowing for the introduction of new functional groups and the creation of diverse derivatives.
Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-methoxy-2,6-dimethylphenyl)ethanol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Biocatalytic reductions using plant-based systems have also been shown to be effective for the asymmetric reduction of similar acetophenones, yielding chiral alcohols with high enantiomeric excess. researchgate.net
Oxime Formation: Reaction of the ketone with hydroxylamine (NH₂OH) leads to the formation of the corresponding oxime, this compound oxime. nih.gov Oximes are valuable intermediates in organic synthesis and can be further transformed into other functional groups.
| Original Functional Group | Reagent(s) | Resulting Functional Group |
| Ketone (C=O) | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol (-CH(OH)-) |
| Ketone (C=O) | Hydroxylamine (NH₂OH) | Oxime (-C=NOH) |
Aromatic Ring Functionalization and Substituent Introduction
The aromatic ring of this compound can be further functionalized to introduce additional substituents, leading to a wider array of analogs.
Electrophilic Aromatic Substitution: The existing methoxy and methyl groups activate the aromatic ring towards further electrophilic substitution. However, the positions of substitution will be directed by these groups and influenced by the deactivating effect of the acetyl group. Potential reactions include nitration, halogenation, and sulfonation, although careful control of reaction conditions would be necessary to achieve desired regioselectivity.
Modification of Existing Substituents: The methoxy group can potentially be cleaved to yield the corresponding phenol (B47542) derivative. The methyl groups could also be functionalized, for example, through free-radical halogenation, to introduce further reactive handles for subsequent modifications.
Chiral Derivatization Approaches for Enantiomeric Studies
If the ethanone moiety is modified to create a chiral center, for instance, by reduction to the alcohol, the resulting racemic mixture can be resolved into its individual enantiomers. This is crucial for studying the stereochemistry and biological activity of chiral molecules.
Formation of Diastereomers: A common method for chiral resolution involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. wikipedia.org These diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization or chromatography. chiralpedia.com
Chiral Chromatography: Another powerful technique is chiral high-performance liquid chromatography (HPLC). chiralpedia.comnih.gov This method utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. tcichemicals.com This can be a highly efficient method for obtaining one enantiomer in high purity.
The absolute configuration of the separated enantiomers can then be determined using techniques such as X-ray crystallography or by using chiral derivatizing agents like Mosher's acid and analyzing the resulting diastereomers by NMR spectroscopy. nih.gov
Advanced Spectroscopic and Structural Characterization of 1 4 Methoxy 2,6 Dimethylphenyl Ethanone and Its Derivatives
Crystallographic Analysis
Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, as well as the visualization of the packing of molecules within the crystal lattice.
The molecular geometry of a compound, including its bond lengths and angles, is a direct outcome of its electronic structure. In a molecule like 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, single-crystal X-ray diffraction would precisely determine the lengths of the carbon-carbon bonds within the phenyl ring, the carbon-oxygen bonds of the methoxy (B1213986) and acetyl groups, and the carbon-hydrogen bonds. The bond angles between these atoms would also be accurately measured, revealing any distortions from idealized geometries caused by steric hindrance or electronic effects.
Beyond the structure of a single molecule, single-crystal X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of this compound, the presence of the polar carbonyl and methoxy groups, as well as the aromatic phenyl ring, suggests the potential for several types of non-covalent interactions that would dictate the supramolecular architecture. The study of crystal packing is crucial as it can influence physical properties of the solid, such as melting point and solubility.
To quantitatively and qualitatively analyze the intermolecular interactions within a crystal, Hirshfeld surface analysis is a powerful computational tool. nih.govresearchgate.net This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the pro-molecule) is greater than that of all other molecules in the crystal. researchgate.net The Hirshfeld surface provides a visual representation of intermolecular contacts, with different colors indicating the nature and strength of these interactions. nih.gov
Single Crystal X-ray Diffraction Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.
High-resolution ¹H and ¹³C NMR spectroscopy are routinely used to provide a complete picture of the carbon and proton framework of a molecule. rsc.orgspectrabase.com For this compound, the NMR spectra would exhibit a unique set of signals corresponding to each chemically distinct proton and carbon atom in the molecule.
The ¹H NMR spectrum would show distinct signals for the protons of the two methyl groups on the phenyl ring, the protons of the acetyl group, the protons of the methoxy group, and the aromatic protons. The chemical shift (δ) of these signals, their integration (the area under the peak), and their multiplicity (splitting pattern) would provide a wealth of structural information.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. docbrown.info The chemical shifts in the ¹³C NMR spectrum are particularly useful for identifying the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic, methoxy).
The following tables provide predicted chemical shift values for this compound based on data from structurally related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-CH | 6.5 - 7.5 | Singlet or Doublet | 2H |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |
| Acetyl (-COCH₃) | ~2.5 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | >190 |
| Aromatic C-O | 155 - 165 |
| Aromatic C-C | 110 - 140 |
| Methoxy (-OCH₃) | 55 - 60 |
| Acetyl (-COCH₃) | 25 - 35 |
These predicted values are based on the analysis of similar structures and provide a reliable framework for the interpretation of the actual NMR spectra of this compound.
Two-Dimensional NMR Techniques for Connectivity Assignments
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the intricate connectivity within the molecular structure of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed insights into the bonding framework of the molecule.
COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). For this compound, a COSY spectrum would be expected to show correlations between the protons of the two aromatic rings, if applicable in derivatives, and between adjacent protons in any aliphatic chains.
HSQC spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. youtube.comyoutube.com This technique is crucial for assigning the signals of protonated carbons. In the spectrum of this compound, the HSQC experiment would show a cross-peak connecting the proton signal of the methoxy group to its corresponding carbon signal, as well as cross-peaks for the methyl and aromatic C-H groups. This allows for the direct assignment of each protonated carbon in the molecule.
HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comyoutube.com This is particularly useful for identifying and assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the substituted aromatic carbons in this compound. For instance, the protons of the acetyl methyl group would show a correlation to the carbonyl carbon, and the protons of the aromatic methyl groups would show correlations to the adjacent aromatic carbons. These long-range correlations are instrumental in piecing together the complete carbon skeleton of the molecule and its derivatives.
A detailed analysis of the HMBC spectrum allows for the confirmation of the substitution pattern on the phenyl ring. The protons of the methoxy group would show correlations to the carbon atom at the 4-position, while the protons of the methyl groups at the 2- and 6-positions would show correlations to the neighboring aromatic carbons, thus confirming their positions relative to the methoxy and acetyl groups.
The following table summarizes the expected 2D NMR correlations for this compound:
| Proton(s) | Expected HMBC Correlations (to Carbon) | Expected HSQC Correlation (to Carbon) |
| Acetyl-CH₃ | Carbonyl C, Aromatic C1 | Acetyl C |
| Methoxy-CH₃ | Aromatic C4 | Methoxy C |
| Aromatic-CH₃ (at C2) | Aromatic C1, C2, C3 | Aromatic-CH₃ C |
| Aromatic-CH₃ (at C6) | Aromatic C1, C5, C6 | Aromatic-CH₃ C |
| Aromatic-H (at C3/C5) | Aromatic C1, C2, C4, C5 / Aromatic C1, C3, C4, C6 | Aromatic C3/C5 |
Note: The specific assignments would be confirmed by the actual spectral data.
Application of NMR in Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational preferences of molecules in solution. For this compound and its derivatives, NMR studies can provide insights into the rotational barriers around single bonds and the preferred spatial arrangement of the substituents on the aromatic ring.
One of the key conformational aspects of this molecule is the orientation of the acetyl group relative to the phenyl ring. Due to steric hindrance from the two ortho-methyl groups, the acetyl group is likely to be forced out of the plane of the aromatic ring. The extent of this rotation and the preferred dihedral angle can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).
NOESY and ROESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. For this compound, a NOESY or ROESY spectrum could reveal correlations between the protons of the acetyl methyl group and the protons of the ortho-aromatic methyl groups. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of their spatial proximity.
Furthermore, variable temperature (VT) NMR studies can be employed to investigate the dynamics of conformational exchange. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be indicative of the slowing or freezing out of conformational interconversions. From these changes, it is possible to calculate the energy barriers for rotation around the bond connecting the acetyl group to the phenyl ring.
In a study on 2'-fluoro-substituted acetophenone (B1666503) derivatives, it was found that these compounds exclusively form s-trans conformers in solution. nih.gov This preference was attributed to the repulsive forces between the fluorine and oxygen atoms in the s-cis conformation. nih.gov While this compound does not have a fluorine substituent, the steric bulk of the ortho-methyl groups would likely lead to a preferred conformation that minimizes steric strain.
The following table outlines the potential application of different NMR techniques in the conformational analysis of this compound:
| NMR Technique | Information Obtained |
| NOESY/ROESY | Through-space correlations between protons, providing information on spatial proximity and preferred conformation. |
| Variable Temperature (VT) NMR | Study of dynamic processes and determination of rotational energy barriers. |
| ¹H and ¹³C Chemical Shifts | Changes in chemical shifts can provide indirect evidence of conformational changes and steric effects. |
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the characterization of this compound. It provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. nih.gov The calculated exact mass of this compound (C₁₁H₁₄O₂) is 178.0994 g/mol . nih.gov HRMS instruments can measure this mass with high accuracy, typically to within a few parts per million (ppm), confirming the molecular formula and distinguishing it from other isobaric compounds.
In addition to exact mass determination, HRMS, often coupled with techniques like gas chromatography (GC-MS), provides detailed information about the fragmentation pathways of the molecule upon ionization. The study of these fragmentation patterns is essential for structural elucidation. For acetophenones in general, common fragmentation pathways involve cleavages of the bonds adjacent to the carbonyl group.
For this compound, the major fragmentation pathways are expected to include:
Alpha-cleavage: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion.
Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in the loss of a CH₃CO• radical.
McLafferty rearrangement: This rearrangement is less likely for this specific compound due to the absence of a gamma-hydrogen on a flexible chain.
Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).
The analysis of the mass spectra of related substituted acetophenones can provide further insights into the expected fragmentation patterns. chemicalforums.com
A table of expected major fragments for this compound in HRMS is presented below:
| Fragment Ion | Proposed Structure | m/z (monoisotopic) |
| [M]+• | C₁₁H₁₄O₂ | 178.0994 |
| [M - CH₃]+ | C₁₀H₁₁O₂ | 163.0759 |
| [M - COCH₃]+ | C₉H₁₁O | 135.0810 |
| [M - OCH₃]+ | C₁₀H₁₁O | 147.0810 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Complex Derivatives
Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural confirmation of complex derivatives of this compound. scirp.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment ion) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This provides a fragmentation fingerprint that is highly specific to the structure of the precursor ion.
For complex derivatives of this compound, where additional functional groups or substituents are present, MS/MS is invaluable for pinpointing the location of these modifications. The fragmentation patterns observed in the MS/MS spectrum will be characteristic of the specific derivative, allowing for its unambiguous identification.
For example, if a derivative is synthesized with a modification on the aromatic ring, the fragmentation pattern of the aromatic portion of the molecule will be altered. By comparing the MS/MS spectra of the parent compound and its derivative, the nature and location of the modification can be deduced.
A study on the analysis of cynandione A derivatives, which are complex acetophenones, using HPLC-ESI-MS/MS demonstrated the utility of this technique. nih.gov Characteristic fragmentation pathways were established, and diagnostic fragment ions were used to screen for and identify new derivatives in complex mixtures. nih.gov A similar approach could be applied to the analysis of derivatives of this compound.
The general workflow for MS/MS analysis of a derivative would involve:
Acquisition of the full scan mass spectrum to identify the molecular ion of the derivative.
Selection of the molecular ion as the precursor ion for MS/MS analysis.
Fragmentation of the precursor ion through CID.
Analysis of the product ion spectrum to identify characteristic fragment ions.
Interpretation of the fragmentation pattern to confirm the structure of the derivative.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization and Vibrational Mode Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the characterization of this compound, providing valuable information about the functional groups present in the molecule and their vibrational modes. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
The key functional groups in this compound are the carbonyl group (C=O) of the ketone, the C-O-C ether linkage of the methoxy group, the aromatic ring, and the methyl groups. The positions of the absorption bands for these groups are sensitive to their chemical environment, including electronic and steric effects.
The main characteristic absorption bands expected in the FT-IR spectrum of this compound are:
C=O Stretch: The carbonyl stretching vibration is one of the most intense and characteristic bands in the IR spectrum. For acetophenones, this band typically appears in the region of 1685-1665 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring.
C-O-C Stretch: The ether linkage of the methoxy group will give rise to two characteristic C-O stretching bands. The asymmetric C-O-C stretch is typically found in the region of 1275-1200 cm⁻¹, while the symmetric stretch appears around 1075-1020 cm⁻¹.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are typically observed above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl groups (both acetyl and aromatic) will appear in the region of 3000-2850 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the aromatic ring give rise to a series of bands in the region of 1600-1450 cm⁻¹.
C-H Bending Vibrations: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as the bending vibrations of the methyl groups, will be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).
The FT-IR spectrum of the related compound 1-(2,4-dimethylphenyl)ethanone is available in the NIST Chemistry WebBook, which can serve as a reference for interpreting the spectrum of the title compound. nist.gov
A table summarizing the expected characteristic FT-IR absorption bands for this compound is provided below:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch | Ketone | 1685 - 1665 |
| Asymmetric C-O-C Stretch | Methoxy | 1275 - 1200 |
| Symmetric C-O-C Stretch | Methoxy | 1075 - 1020 |
| Aromatic C-H Stretch | Aromatic Ring | > 3000 |
| Aliphatic C-H Stretch | Methyl Groups | 3000 - 2850 |
| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 |
Raman Spectroscopy for Complementary Vibrational Studies
Raman spectroscopy serves as a vital tool, offering complementary information to infrared (IR) spectroscopy for the vibrational analysis of this compound. While direct Raman spectra for this specific compound are not widely published, analysis of related acetophenone derivatives provides a strong basis for understanding its expected spectral features.
In acetophenone, intense Raman scattering is observed for the ring breathing and ring stretching vibrations. ias.ac.in The carbonyl stretching vibration in acetophenone typically appears as a medium intensity band around 1690 cm⁻¹. ias.ac.in For monosubstituted benzenes with electron-donating groups, the intensity of the ring stretching vibration is relatively high. ias.ac.in In the case of this compound, the presence of the electron-donating methoxy group and two methyl groups is expected to influence the vibrational modes of the phenyl ring significantly.
The C-H stretching vibrations of the aromatic ring in acetophenone are observed around 3066 cm⁻¹. ias.ac.in The methyl group C-H symmetric and asymmetric stretching vibrations are expected in the 2840-2940 cm⁻¹ region. ias.ac.in The various in-plane and out-of-plane bending vibrations of the C-H bonds of the phenyl ring and the methyl groups, along with vibrations of the C-O-C linkage of the methoxy group, contribute to a complex fingerprint region in the Raman spectrum.
A study on 2',4'-Dimethylacetophenone, an isomer of the title compound, provides further insight. While the full Raman spectrum is not detailed, its availability suggests that the vibrational modes are well-defined and can be computationally modeled. spectrabase.com
Table 1: Expected Characteristic Raman Bands for this compound based on Acetophenone Derivatives
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | ~3060 | Strong |
| Methyl C-H Asymmetric Stretch | ~2940 | Medium |
| Methyl C-H Symmetric Stretch | ~2840 | Medium |
| Carbonyl (C=O) Stretch | ~1690 | Medium |
| Phenyl Ring Stretch | ~1600 | Intense |
| C-H In-plane Bending | 1000 - 1300 | Medium to Weak |
| Ring Breathing | ~1000 | Intense |
| C-H Out-of-plane Bending | ~740 | Strong |
Note: This table is predictive and based on data from acetophenone and its derivatives. Actual values for this compound may vary.
Potential Energy Distribution (PED) Analysis for Vibrational Assignments
Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes by quantifying the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This technique is crucial for unambiguously assigning the bands observed in IR and Raman spectra, especially for complex molecules where vibrational coupling is common.
While specific PED analysis for this compound is not available in the literature, studies on similar molecules, such as various β-diketones and other aromatic compounds, demonstrate the utility of this approach. nih.govresearchgate.net These studies typically employ Density Functional Theory (DFT) calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), to calculate the harmonic vibrational frequencies. nih.gov The VEDA (Vibrational Energy Distribution Analysis) program is frequently used to perform the PED calculations. nih.govresearchgate.net
For a molecule like this compound, a PED analysis would be expected to show:
Significant coupling between the C=C stretching modes of the aromatic ring.
Contributions from methyl group deformations (rocking, wagging, and twisting) to several modes in the fingerprint region.
The carbonyl (C=O) stretching mode to be relatively pure, although some coupling with adjacent C-C bond stretches is possible.
The methoxy group vibrations, including the C-O-C stretching and methyl rock, to be coupled with other ring vibrations.
The largest discrepancies between calculated and experimental frequencies are often found in regions where significant vibrational coupling occurs. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Absorption Maxima Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic ketones like this compound, the spectrum is typically characterized by two main absorption bands: a strong band at shorter wavelengths corresponding to a π → π* transition and a weaker band at longer wavelengths due to an n → π* transition.
Studies on substituted acetophenones show that the position and intensity of these bands are highly sensitive to the nature and position of the substituents on the aromatic ring. mun.ca The introduction of electron-donating groups like methoxy and methyl groups generally causes a bathochromic (red) shift of the π → π* band. However, steric hindrance can lead to a hypsochromic (blue) shift. In this compound, the two methyl groups ortho to the acetyl group cause significant steric hindrance, which can force the acetyl group out of the plane of the phenyl ring. This disruption of conjugation would likely lead to a hypsochromic shift and a decrease in the intensity of the π → π* absorption band compared to a planar analogue. mun.ca
A study of acetophenone in a mixture of water and ethanol (B145695) shows a UV/Vis absorption maximum, which serves as a baseline for comparison. researchgate.net For 2',4'-Dimethylacetophenone, a UV-Vis spectrum is available, which would provide a close comparison for the electronic transitions. spectrabase.com
Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |
| π → π | 240 - 260 | High | Position influenced by steric hindrance from ortho-methyl groups. |
| n → π | 300 - 330 | Low | Often appears as a shoulder on the more intense π → π* band. |
Note: This table is predictive and based on general principles and data from related substituted acetophenones. Actual values will vary with the solvent used.
Solvatochromic Studies for Solvent-Dependent Electronic Properties
Solvatochromism is the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands with a change in the polarity of the solvent. wikipedia.org This phenomenon provides insights into the change in the dipole moment of the molecule upon electronic excitation.
For ketones, the n → π* transition typically exhibits a hypsochromic (blue) shift as the solvent polarity increases. nih.gov This is because the lone pair of electrons on the oxygen atom can interact with polar protic solvents (like ethanol or water) through hydrogen bonding. This stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition. nih.gov
Conversely, the π → π* transition in aromatic ketones often shows a bathochromic (red) shift with increasing solvent polarity. This is because the excited state is generally more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents, reducing the transition energy. wikipedia.org
A solvatochromic study of this compound would involve recording its UV-Vis spectrum in a series of solvents with varying polarities, from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol). The resulting data would allow for the characterization of its ground and excited state dipole moments and provide a deeper understanding of its interaction with its molecular environment. While specific data for the title compound is not available, the general principles of solvatochromism in ketones provide a clear framework for predicting its behavior. wikipedia.orgnih.gov
Computational Chemistry and Theoretical Investigations of 1 4 Methoxy 2,6 Dimethylphenyl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations into molecular systems. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its energy and electronic structure.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. researchgate.net It offers a favorable balance between accuracy and computational cost, making it suitable for analyzing medium to large-sized molecules. researchgate.net DFT studies on 1-(4-Methoxy-2,6-dimethylphenyl)ethanone would involve a multifaceted approach to understand its conformational preferences, spectroscopic signatures, and electronic behavior.
The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (the ground-state conformation). researchgate.net For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.
A key structural feature of this molecule is the dihedral angle between the plane of the phenyl ring and the acetyl group. The presence of two methyl groups at the ortho positions (2 and 6) relative to the acetyl group introduces significant steric hindrance. This steric strain forces the acetyl group to rotate out of the plane of the aromatic ring to minimize repulsive interactions. Conformational analysis would explore the potential energy surface as a function of this dihedral angle to identify the most stable conformation. The methoxy (B1213986) group at the para position also influences the geometry, though its steric impact is less pronounced than the ortho-methyl groups. Comparing theoretically optimized geometric parameters with experimental data, such as from X-ray crystallography, is a standard method for validating the chosen computational level of theory. scirp.org
| Parameter | Bond/Angle | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|---|
| Bond Length | C=O | 1.21 - 1.23 | |
| Car-Cac | 1.49 - 1.51 | ||
| Car-O | 1.35 - 1.37 | ||
| O-CMe | 1.42 - 1.44 | ||
| Bond Angle | Car-C(O)-CMe | 118 - 122 | |
| Car-O-CMe | 117 - 120 |
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical method, allowing for a more accurate comparison with experimental spectra. researchgate.net
For this compound, key vibrational modes would include:
C=O stretching: A strong, characteristic band for the ketone group.
Aromatic C=C stretching: Vibrations within the phenyl ring.
C-O-C stretching: Asymmetric and symmetric stretching of the methoxy ether linkage.
C-H stretching: From the methyl and aromatic C-H bonds.
C-H bending: In-plane and out-of-plane bending modes.
By assigning calculated vibrational modes to experimentally observed spectral bands, a detailed and validated understanding of the molecule's vibrational properties can be achieved. scirp.org
Table 2: Typical Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Acetyl (C=O) | Stretching | 1680 - 1700 |
| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |
| Methoxy (C-O-C) | Asymmetric Stretching | 1230 - 1270 |
| Methoxy (C-O-C) | Symmetric Stretching | 1020 - 1075 |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. wikipedia.orgnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxy-2,6-dimethylphenyl ring, which can readily donate electron density. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing acetyl group, particularly on the C=O bond, which can accept electron density. researchgate.net This distribution dictates the molecule's behavior in chemical reactions.
Table 3: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Aromatic Compounds (Note: Data is from published studies on different molecules to illustrate the concept.)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | -6.215 | -2.450 | 3.765 | nih.gov |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. avogadro.ccresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.
Red regions: Indicate negative electrostatic potential, rich in electron density, and are characteristic of sites prone to electrophilic attack.
Blue regions: Indicate positive electrostatic potential, electron-deficient areas, and are susceptible to nucleophilic attack.
Green regions: Represent neutral or zero potential. researchgate.net
In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the electronegative oxygen atom of the carbonyl group, identifying it as a primary site for interaction with electrophiles. The oxygen of the methoxy group would also exhibit negative potential, though likely less intense than the carbonyl oxygen. Positive potential (blue) would be expected around the hydrogen atoms, particularly those of the aromatic ring. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.net It transforms the complex molecular wave function into a more intuitive picture of localized bonds and lone pairs.
For this compound, NBO analysis would quantify several key intramolecular interactions:
Interactions involving the acetyl group: NBO analysis can reveal interactions between the phenyl ring's π system and the antibonding π* orbital of the carbonyl group. However, due to the steric hindrance from the ortho-methyl groups forcing the acetyl group out of the ring's plane, the extent of this π-conjugation is expected to be reduced compared to a planar analogue.
Charge distribution: NBO provides a calculated distribution of charge on each atom, offering a more detailed view than simpler methods and helping to rationalize the molecule's reactivity and the MEP map. researchgate.net
Thermodynamic Property Calculations
Theoretical calculations of thermodynamic properties are crucial for understanding the stability and energy of a molecule. These calculations, often performed using methods like Density Functional Theory (DFT), can predict standard thermodynamic functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These values help in determining the spontaneity of reactions and the equilibrium position under various conditions.
While the methodologies for these calculations are well-established, specific published research detailing the calculated thermodynamic parameters for this compound could not be located in the available search results. Studies on structurally related compounds often employ models like the modified Apelblat equation or van't Hoff analysis to correlate experimental solubility with thermodynamic properties, indicating that such approaches could be applied to this compound in future research. researchgate.net
Reactivity Descriptors and Chemical Hardness Studies
Reactivity descriptors derived from conceptual DFT are essential for predicting how a molecule will behave in a chemical reaction. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness (η), and the electrophilicity index (ω). A large HOMO-LUMO gap generally implies high kinetic stability, while chemical hardness measures the resistance to a change in electron distribution.
Despite the importance of these descriptors, specific computational studies that report the values of HOMO, LUMO, chemical hardness, or other reactivity indices for this compound were not found in the reviewed literature.
Solvent Effects Modeling (e.g., Integral Equation Formalism of the Polarizable Continuum Model - IEF-PCM)
The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models like the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) are used to simulate these solvent effects. researchgate.net This model treats the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties in a more realistic environment compared to the gas phase. researchgate.net
However, the application of the IEF-PCM model or similar solvent effect models in a dedicated study on this compound has not been reported in the available scientific literature. Such a study would be valuable for understanding its behavior in various chemical environments.
Non-Linear Optical (NLO) Property Predictions
Molecules with specific electronic structures can exhibit non-linear optical (NLO) properties, which are of great interest for applications in photonics and materials science. Computational chemistry provides a powerful tool for predicting NLO properties, such as the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). These predictions can guide the synthesis of new materials with desired optical responses.
A review of available research indicates no specific studies focused on the prediction or measurement of the non-linear optical properties for this compound.
Molecular Orbital Calculations and 13C NMR Studies
Combining experimental techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy with molecular orbital calculations is a powerful method for validating theoretical models and understanding the electronic structure of a molecule. rsc.orgspectrabase.com Theoretical calculations can predict 13C NMR chemical shifts, and a strong correlation between calculated and experimental values lends confidence to the accuracy of the computational model, including the predicted molecular orbitals (HOMO and LUMO).
While 13C NMR spectra and data are available for a variety of related dimethylphenyl and methoxyphenyl compounds, a specific study that correlates experimental 13C NMR data with molecular orbital calculations for this compound was not identified. rsc.orgspectrabase.comchemicalbook.com
Reactivity Profile and Reaction Mechanisms of 1 4 Methoxy 2,6 Dimethylphenyl Ethanone
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing the benzene (B151609) ring of 1-(4-methoxy-2,6-dimethylphenyl)ethanone. The rate and regioselectivity of these reactions are dictated by the electronic and steric nature of the substituents already present on the ring.
The aromatic ring of this compound possesses four substituents: an acetyl group, a methoxy (B1213986) group, and two methyl groups. Their collective influence determines the position of attack for incoming electrophiles.
Methoxy Group (-OCH₃): Located at the para-position (C4), the methoxy group is a powerful activating group. Through its resonance effect, it donates electron density to the aromatic ring, particularly at the positions ortho and para to itself. This makes the ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene. As C4 is substituted, it directs incoming electrophiles to the C3 and C5 positions.
Methyl Groups (-CH₃): Situated at the ortho-positions (C2 and C6), the methyl groups are also activating groups. They donate electron density primarily through an inductive effect. Each methyl group directs incoming electrophiles to the positions ortho and para to it. Therefore, the C2-methyl group directs towards C3 (ortho) and the C6-methyl group directs towards C5 (ortho).
Acetyl Group (-COCH₃): The acetyl group at C1 is a deactivating group due to its electron-withdrawing nature, both by induction and resonance. It pulls electron density out of the ring, making it less reactive towards electrophiles. It acts as a meta-director, which in this case also corresponds to the C3 and C5 positions.
The combined effect of these substituents creates a strong directional consensus. The powerful activating and ortho, para-directing methoxy group, along with the activating methyl groups, overwhelmingly directs electrophilic attack to the C3 and C5 positions. The meta-directing effect of the deactivating acetyl group further reinforces this regioselectivity. Furthermore, the significant steric hindrance provided by the two methyl groups flanking the acetyl group sterically shields the C1 position and its immediate vicinity, making attack at other positions less favorable. Studies on similarly substituted compounds, such as 2,6-dihaloacetanilides, have shown that electrophilic substitution, like nitration, occurs predominantly at the position between the two ortho substituents (the C3 position). researchgate.net
Given the strong, concerted directing effects of the existing substituents, the regioselectivity for electrophilic aromatic substitution on this compound is expected to be exceptionally high, favoring substitution at the C3 and C5 positions. These two positions are chemically equivalent due to the molecule's symmetry.
Optimization of reaction yields for processes like nitration or halogenation would involve careful control of reaction conditions. Key parameters to optimize include:
Reagent Choice: Using potent electrophilic reagents, such as a mixture of nitric acid and sulfuric acid ("mixed acid") for nitration, is typical. researchgate.net
Temperature: EAS reactions are often temperature-sensitive. Lower temperatures can help control the reaction rate and minimize the formation of byproducts.
Catalyst: For reactions like Friedel-Crafts alkylation or acylation, the choice and amount of the Lewis acid catalyst are critical for achieving high conversion and selectivity.
While specific yield data for EAS reactions on this compound is not extensively documented in readily available literature, the principles of physical organic chemistry predict a high degree of regiochemical control.
Table 1: Representative Electrophilic Aromatic Substitution This table illustrates a typical nitration reaction on a sterically hindered, substituted aromatic ring, analogous to the expected reaction of this compound.
| Reactant | Reagents | Product | Yield | Reference |
| 2,6-dichloroacetanilide | Mixed Acid (HNO₃/H₂SO₄) | 2,6-dichloro-3-nitroacetanilide | Predominant Product | researchgate.net |
Carbonyl Group Transformations
The acetyl group's carbonyl moiety is a key site for a variety of chemical transformations, including reduction, oxidation, and condensation reactions.
The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding 1-(4-methoxy-2,6-dimethylphenyl)ethanol. This transformation is typically achieved with high efficiency using hydride-based reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose. The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate, usually during an aqueous workup, to give the final alcohol product. While specific studies on the reduction of this compound are sparse, the reduction of analogous acetophenones is a well-established and high-yielding procedure. For instance, the reduction of 2-phenoxy-1-phenylethanone with NaBH₄ proceeds with high yield. rsc.org
Table 2: Representative Reduction of an Aromatic Ketone
| Reactant | Reagent | Solvent | Product | Yield | Reference |
| 2-phenoxy-1-phenylethanone | Sodium Borohydride (NaBH₄) | THF/H₂O | 2-phenoxy-1-phenylethanol | 84% | rsc.org |
The oxidation of the acetyl group in this compound can lead to an ester derivative via the Baeyer-Villiger oxidation. wikipedia.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. wikipedia.orgyoutube.com
The mechanism is initiated by the attack of a peroxyacid (like m-CPBA) or hydrogen peroxide on the protonated ketone. wikipedia.org This forms a tetrahedral intermediate known as the Criegee intermediate. A subsequent rearrangement step involves the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom. The migratory aptitude of different groups generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org
For this compound, the two competing groups for migration are the 4-methoxy-2,6-dimethylphenyl group and the methyl group. Based on the established migratory aptitude, the aryl group (4-methoxy-2,6-dimethylphenyl) migrates preferentially over the methyl group. organic-chemistry.org This regioselectivity results in the formation of 4-methoxy-2,6-dimethylphenyl acetate (B1210297) . This transformation is a valuable synthetic tool for converting aryl methyl ketones into the corresponding phenyl acetates. asm.orgnih.govucla.edu
Table 3: Representative Baeyer-Villiger Oxidation of Acetophenone (B1666503)
| Reactant | Oxidant/Catalyst | Solvent | Product | Conversion/Selectivity | Reference |
| Acetophenone | Hydrogen Peroxide / Copper Complex | Formic Acid | Phenyl Acetate | 100% / 100% | google.com, google.com |
| 4-Hydroxyacetophenone | NADPH / O₂ / Monooxygenase | Tris-HCl Buffer | 4-Hydroxyphenyl Acetate | High | nih.gov |
The α-protons on the methyl group of the acetyl moiety in this compound are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in condensation reactions with various electrophiles, most notably the carbonyl group of aldehydes or other ketones.
A prominent example is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. wikipedia.org In this reaction, the enolate of this compound would attack an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025) or p-anisaldehyde, under basic conditions (e.g., NaOH or KOH). magritek.com The initial aldol addition product is a β-hydroxy ketone, which typically undergoes rapid dehydration under the reaction conditions to yield a stable, conjugated α,β-unsaturated ketone (a chalcone (B49325) derivative). Although the steric bulk from the two ortho-methyl groups might influence the reaction kinetics, the formation of the extended conjugated system provides a strong thermodynamic driving force for the reaction. nih.gov
Nucleophilic Substitution Reactions (if applicable to specific derivatives)
While direct nucleophilic substitution on the aromatic ring of this compound is challenging due to the electron-rich nature of the ring and steric hindrance from the two methyl groups, its derivatives can undergo specific nucleophilic substitution reactions. A key example involves the cleavage of the ether linkage in methoxy-substituted acetophenones, which is technically a nucleophilic attack on the methyl group of the ether.
Recent research has demonstrated an organophotoredox-catalyzed C(sp³)–O bond cleavage of aryl alkyl ethers, including various acetophenone derivatives. acs.org This method provides an efficient route for the dealkylation of these compounds under mild conditions. In this process, a photocatalyst facilitates the generation of a cationic radical species from the methoxy-substituted acetophenone derivative. acs.org A nucleophile, such as a chloride anion generated from trimethylsilyl (B98337) chloride (TMS-Cl), then attacks the methyl group of the methoxy moiety. acs.org This nucleophilic attack on the C-centered σ* antibonding orbital of the C–O bond results in the cleavage of the bond, producing a phenolic derivative and an alkyl chloride (e.g., CH₃Cl). acs.org
This silicon-assisted photoredox catalysis has been successfully applied to the deprotection of various aryl alkyl ethers, showcasing its utility in organic synthesis, including the modification of bioactive molecules and the breakdown of lignin (B12514952) models. acs.org The mechanism highlights a chemoselective pathway for C–O bond fragmentation, avoiding unwanted side reactions. acs.org
Derivatives of the parent compound are also synthesized via nucleophilic substitution. For instance, the synthesis of various 2-phenoxy-1-phenylethanone derivatives often starts with a 2-bromoacetophenone (B140003) derivative, where a phenoxide acts as the nucleophile to displace the bromide ion. rsc.org
Mechanistic Studies and Kinetic Analysis (as a general research area for related compounds)
The reactivity of acetophenone and its derivatives has been the subject of numerous mechanistic and kinetic studies, providing insights into how substituents on the aromatic ring influence reaction rates and pathways. These studies cover a range of reactions including hydrogenation, enolization, and reduction.
Photocatalytic Hydrogenation: Kinetic studies on the photocatalytic hydrogenation of various acetophenone derivatives on titanium dioxide (TiO₂) have been conducted. rsc.org The reaction, which converts the ketone to the corresponding secondary alcohol, follows Langmuir–Hinshelwood kinetics. This model allows for the determination of maximum reaction rates (k_max) and apparent adsorption constants (K_LH). Research has shown a correlation between the reduction potentials (E_red) of the acetophenone derivatives and their reaction rates; derivatives with higher reduction potentials tend to react faster. rsc.org The amount of electrons transferred from the TiO₂ catalyst to the substrate also decreases with lower E_red values, supporting an electron transfer mechanism via surface-trapped electrons on the catalyst. rsc.org
Interactive Table: Langmuir–Hinshelwood Kinetic Parameters for Photocatalytic Hydrogenation of Acetophenone Derivatives rsc.org Note: Data is illustrative of the trends discussed in the literature.
| Substituent on Acetophenone | Apparent Adsorption Constant (K_LH) (L mol⁻¹) | Maximum Reaction Rate (k_max) (µmol L⁻¹ min⁻¹) |
|---|---|---|
| H (Acetophenone) | 780 | 15.0 |
| 4-Methoxy | 450 | 12.5 |
| 4-Methyl | 520 | 13.8 |
| 4-Chloro | 310 | 10.2 |
Enolization and Halogenation: The base-catalyzed ionization (enolization) of acetophenones is a well-studied reaction, often investigated through halogenation rates. researchgate.netcdnsciencepub.com The rate of enolization is dependent on the substituents on the phenyl ring. researchgate.net Studies comparing acetophenone and p-bromoacetophenone found that the bromo-substituted compound enolizes faster. researchgate.net The pKa values for a series of p-substituted acetophenones have been determined by studying the rates of their reaction with hypochlorous acid, which is diffusion-controlled for the enolate. cdnsciencepub.com For p-methoxyacetophenone, the pKa was determined to be 19.0. cdnsciencepub.com The Hammett plots for the bromination and detritiation of substituted acetophenones are curved, and the magnitude of the kinetic isotope effect correlates with the pKa of the corresponding benzoic acids. rsc.org For para-methoxyacetophenone, an unusually high ratio of Arrhenius factors (A_T/A_H) was observed, along with a curved Arrhenius plot, indicating complex temperature effects on the reaction kinetics. rsc.org
Reduction Reactions: The kinetics of the reduction of acetophenone to (R)-1-phenylethanol have been modeled, particularly in biocatalytic systems. researchgate.net For example, using Pichia capsulata as a whole-cell biocatalyst, a reversible reaction model that accounts for substrate inhibition was developed. researchgate.net Such kinetic models are crucial for optimizing reaction conditions in batch reactors to achieve high conversion rates. researchgate.net
Hydrodeoxygenation: Mechanistic studies on the selective hydrodeoxygenation (HDO) of substituted acetophenones have revealed sequential reaction pathways. Using a Fe₂₅Ru₇₅@SILP catalyst for the HDO of 4'-nitroacetophenone, the reaction proceeds through the rapid conversion of the nitro group to an amino group, forming 4'-aminoacetophenone. d-nb.info This intermediate is then hydrodeoxygenated to 4'-vinylaniline before the final hydrogenation of the vinyl group. d-nb.info The observation of intermediates suggests that the deoxygenation of the ketone occurs via cleavage of the C–O bond and an elimination step that is faster than the initial hydrogenation of the carbonyl group. d-nb.info
Applications of 1 4 Methoxy 2,6 Dimethylphenyl Ethanone in Advanced Chemical Synthesis and Material Science
Role as a Key Intermediate in Complex Organic Synthesis
The reactivity of the acetyl group, combined with the specific substitution pattern on the phenyl ring, allows 1-(4-methoxy-2,6-dimethylphenyl)ethanone to serve as a foundational molecule for constructing more elaborate chemical architectures.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The carbonyl group in this compound is a key functional handle for cyclization reactions to form various heterocyclic rings.
Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring, which involves the reaction of an α-haloketone with a thioamide. While direct use of this compound is not documented, its α-bromo derivative, 2-bromo-1-(4-methoxy-2,6-dimethylphenyl)ethanone, would be the logical precursor. This intermediate could then react with a thioamide, such as thiourea, to yield a 2-aminothiazole (B372263) derivative bearing the 4-methoxy-2,6-dimethylphenyl substituent. Such syntheses are widely used to produce a variety of thiazole compounds. mdpi.comrsc.org
Pyrazole (B372694) Derivatives: Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). mdpi.comresearchgate.net The compound this compound can be converted into a suitable 1,3-dicarbonyl intermediate through reactions such as a Claisen condensation with an ester. This resulting diketone can then undergo cyclization with a hydrazine derivative to produce a pyrazole substituted with the 4-methoxy-2,6-dimethylphenyl group. Research has focused on synthesizing novel pyrazole ethanone-linked compounds to explore their biological activities, often starting with the creation of a chalcone (B49325) intermediate followed by cyclization. nih.gov
| Target Heterocycle | General Precursors | Potential Role of this compound |
|---|---|---|
| Thiazole | α-Haloketone + Thioamide | Serves as starting material for the synthesis of the corresponding α-haloketone precursor. |
| Pyrazole | 1,3-Dicarbonyl Compound + Hydrazine | Can be converted into a 1,3-dicarbonyl intermediate for subsequent cyclization. |
A detailed literature search did not yield specific examples of this compound being utilized as a direct precursor for the synthesis of advanced aromatic systems like methoxymetacyclophanes.
Contributions to Materials Science
The structural motifs within this compound are relevant to the design of modern materials, from high-performance polymers to components for electronic devices.
Poly(phenylene oxide) (PPO) is an engineering thermoplastic with high thermal stability and excellent dielectric properties. sigmaaldrich.com Research has been conducted on incorporating functional moieties into the PPO backbone to enhance its properties, such as flame retardancy. One method involves the synthesis of ketone-functionalized monomers. A study demonstrated that 2,6-dimethylphenol (B121312) (2,6-DMP) can undergo a Friedel–Crafts acylation with various acyl chlorides to form ketone derivatives. mdpi.com These ketone-bearing phenols can then be copolymerized with 2,6-DMP to produce functionalized PPO. mdpi.com By analogy, an appropriate acyl chloride could be used to synthesize 1-(4-hydroxy-2,6-dimethylphenyl)ethanone, which could then be methoxylated or used directly in copolymerization reactions to incorporate the ketone functionality into a PPO backbone. This approach allows for the creation of telechelic PPO oligomers with specific end groups or backbone functionalities. mdpi.com
| Reactant 1 | Reactant 2 | Reaction Type | Resulting Intermediate Type |
|---|---|---|---|
| 2,6-Dimethylphenol (2,6-DMP) | Acyl Chlorides | Friedel–Crafts Acylation | Hydroxyaryl ketones with a 2,6-DMP moiety |
Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics. While organic molecules with electron donor-acceptor systems and extended π-conjugation are often explored for these properties, a review of available literature did not show any studies specifically investigating this compound for NLO applications.
Hole-transporting materials are essential components in high-efficiency photovoltaic devices, particularly perovskite solar cells. nih.gov The ideal HTM possesses high hole mobility and an appropriate highest occupied molecular orbital (HOMO) energy level to facilitate efficient charge extraction from the perovskite layer. mdpi.com Many high-performance HTMs are organic molecules that feature electron-donating groups, such as methoxy-substituted phenylamines, attached to a stable core structure. The methoxy (B1213986) group is known to enhance electron density and can improve the interaction between the HTM and the perovskite layer. mdpi.comresearchgate.net
Although there is no direct research employing this compound for HTM synthesis, its structure contains key features that make it a plausible, yet unexplored, building block. The electron-donating methoxy group and the stable dimethylphenyl core are desirable motifs in the design of HTMs. This compound could potentially be elaborated through further chemical reactions to construct more complex molecules suitable for use as hole transporters in advanced solar cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
